4-(Tetrahydro-thiopyran-4-yl)-benzene-1,3-diol
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Overview
Description
4-(Thian-4-yl)benzene-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a thian-4-yl group. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thian-4-yl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of a benzene derivative with a thian-4-yl halide under acidic conditions. The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product .
Industrial Production Methods
Industrial production of 4-(thian-4-yl)benzene-1,3-diol may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Thian-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Scientific Research Applications
4-(Thian-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antifungal, antibacterial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(thian-4-yl)benzene-1,3-diol involves its interaction with cellular components. The compound can disrupt cell membranes, leading to increased permeability and cell death. It may also interfere with enzymatic pathways, inhibiting the growth and proliferation of microorganisms . The hydroxyl groups allow for hydrogen bonding with molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (benzene-1,4-diol): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-(Thian-4-yl)benzene-1,3-diol is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and enzymes, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
4-(thian-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O2S/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2 |
InChI Key |
OLWFCALCIRMVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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